Carbasalate de calcium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Carbaspirin calcium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the synthesis and reactions of chelated calcium salts.

Biology: Its effects on cellular processes and enzyme inhibition are studied to understand its anti-inflammatory and analgesic properties.

Medicine: It is used in the treatment of pain, fever, and inflammation. .

Mécanisme D'action

Target of Action

Carbasalate calcium primarily targets the enzyme cyclo-oxygenase in thrombocytes . This enzyme plays a crucial role in the formation of prostaglandins, which are involved in various physiological processes, including inflammation and pain.

Mode of Action

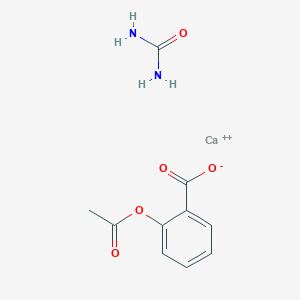

Carbasalate calcium is a complex of calcium acetyl salicylic acid and urea . It acts as a thrombocyte aggregation inhibitor . The antithrombotic effect of Carbasalate calcium is due to the irreversible acetylation of the enzyme cyclo-oxygenase in the thrombocyte . This action inhibits the formation of the prostaglandin thromboxane A2 .

Biochemical Pathways

The primary biochemical pathway affected by Carbasalate calcium is the prostaglandin synthesis pathway . By inhibiting the enzyme cyclo-oxygenase, Carbasalate calcium prevents the formation of thromboxane A2, a prostaglandin that promotes platelet aggregation and vasoconstriction . This action can lead to an anti-inflammatory effect, as well as pain and fever reduction .

Pharmacokinetics

After oral administration, acetyl salicylic acid (a component of Carbasalate calcium) is rapidly absorbed in the proximal part of the small bowel . The maximum plasma concentration is reached after 0.5-2 hours . A considerable part of the dose is hydrolyzed in the gastric wall during absorption . The volume of distribution of acetyl salicylic acid is approximately 0.20 l/kg bodyweight . Acetyl salicylic acid is primarily converted into salicylic acid by hydrolysis . The half-life of acetyl salicylic acid is short, approximately 15-20 minutes .

Result of Action

The inhibition of thromboxane A2 formation by Carbasalate calcium leads to a decrease in platelet aggregation and vasoconstriction . This results in its analgesic, antipyretic, and anti-inflammatory effects . It is also used for the symptomatic treatment of various conditions such as fever, headache, and different types of pain .

Action Environment

The action, efficacy, and stability of Carbasalate calcium can be influenced by various environmental factors. For example, the absorption of acetyl salicylic acid can be delayed when food is ingested simultaneously . Additionally, the tubular reabsorption of salicylic acid is pH-dependent . By alkalizing the urine, the proportion of unchanged salicylic acid in the excretion increases from approximately 10% to approximately 80% .

Analyse Biochimique

Biochemical Properties

Carbasalate calcium exerts its effects through biochemical reactions involving various enzymes and proteins. The antithrombotic effect of Carbasalate calcium is due to the irreversible acetylating of the enzyme cyclo-oxygenase in the thrombocyte, through which the formation of the prostaglandin thromboxane A2 is inhibited .

Cellular Effects

Carbasalate calcium has significant effects on various types of cells and cellular processes. It is known to inhibit platelet aggregation, which plays a crucial role in blood clotting . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Carbasalate calcium involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the enzyme cyclo-oxygenase in platelets, thereby preventing the formation of prostaglandin thromboxane A2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbasalate calcium can change over time. For instance, it has been observed that Carbasalate calcium causes significantly less gastroduodenal mucosal damage than aspirin when administered at bioequivalent doses .

Dosage Effects in Animal Models

The effects of Carbasalate calcium can vary with different dosages in animal models. For instance, it is administered orally in water in pigs, calves, and chickens at doses of 40 to 130 mg/kg body weight per day for 5 days .

Metabolic Pathways

Carbasalate calcium is involved in several metabolic pathways. It primarily affects the cyclo-oxygenase pathway, leading to the inhibition of the formation of prostaglandin thromboxane A2 .

Transport and Distribution

After oral administration, Carbasalate calcium is rapidly absorbed in the proximal part of the small bowel . The volume of distribution of acetylsalicylic acid, a component of Carbasalate calcium, is approximately 0.20 l/kg bodyweight .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La carbaspirine de calcium est synthétisée en faisant réagir de l'aspirine, de l'urée et du carbonate de calcium dans l'eau. Le méthanol est ensuite ajouté à la solution aqueuse pour précipiter la carbaspirine de calcium de la solution . Une autre méthode consiste à disperser de l'aspirine, du nitrate de calcium et de l'urée dans de l'alcool, à ajouter de l'ammoniaque sous agitation à basse température, puis à chauffer le mélange pour terminer la réaction .

Méthodes de production industrielle

La production industrielle de la carbaspirine de calcium implique des méthodes similaires, mais à plus grande échelle. Le processus est conçu pour assurer un rendement élevé, un faible coût et la sécurité en fonctionnement. L'utilisation de solvants comme l'alcool et le méthanol, ainsi que des conditions de réaction contrôlées, contribue à obtenir une teneur élevée en produit et de faibles niveaux d'impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La carbaspirine de calcium subit diverses réactions chimiques, notamment l'hydrolyse, où elle est décomposée en ses composants constitutifs, l'acétylsalicylate de calcium et l'urée . Elle participe également à des réactions de substitution, en particulier avec d'autres sels de calcium.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant la carbaspirine de calcium comprennent l'eau, le méthanol, l'alcool, l'ammoniaque et les sels de calcium. Les réactions sont généralement effectuées à des températures contrôlées et sous agitation pour assurer des réactions complètes et efficaces .

Principaux produits formés

Les principaux produits formés à partir des réactions de la carbaspirine de calcium comprennent l'acétylsalicylate de calcium et l'urée. Ces produits conservent les propriétés pharmacologiques du composé parent, ce qui les rend utiles dans diverses applications .

Applications de la recherche scientifique

La carbaspirine de calcium a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et les réactions des sels de calcium chélatés.

Biologie : Ses effets sur les processus cellulaires et l'inhibition enzymatique sont étudiés pour comprendre ses propriétés anti-inflammatoires et analgésiques.

Médecine : Elle est utilisée dans le traitement de la douleur, de la fièvre et de l'inflammation. .

Mécanisme d'action

Le mécanisme d'action de la carbaspirine de calcium implique l'inhibition des enzymes cyclo-oxygénases (COX), qui sont cruciales pour la synthèse des prostaglandines et des thromboxanes. En bloquant ces enzymes, la carbaspirine de calcium réduit la production de médiateurs inflammatoires, ce qui entraîne une diminution de la douleur, de la fièvre et de l'inflammation. De plus, l'inhibition de la synthèse de la thromboxane A2 réduit l'agrégation plaquettaire, ce qui la rend bénéfique pour les patients à risque d'événements thrombotiques .

Comparaison Avec Des Composés Similaires

La carbaspirine de calcium est unique en raison de sa combinaison d'acétylsalicylate de calcium et d'urée, ce qui améliore sa solubilité et sa biodisponibilité par rapport à d'autres AINS. Les composés similaires comprennent :

Aspirine (acide acétylsalicylique) : Un AINS largement utilisé avec des propriétés anti-inflammatoires et analgésiques similaires, mais sans les avantages supplémentaires de la chélation du calcium.

Acétylsalicylate de calcium : Similaire à la carbaspirine de calcium, mais il lui manque le composant urée, ce qui affecte sa solubilité et son absorption.

Autres AINS : Comme l'ibuprofène et le naproxène, qui ont des mécanismes d'action et des profils pharmacocinétiques différents

La carbaspirine de calcium se distingue par sa combinaison unique, qui offre des effets thérapeutiques améliorés et une meilleure observance du patient.

Propriétés

IUPAC Name |

2-acetyloxybenzoic acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.CH4N2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4/h2-5H,1H3,(H,11,12);(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLTKHBCHMMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5749-67-7 (calcium[1:1] salt), 50-78-2 (Parent) | |

| Record name | Calurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70200070 | |

| Record name | Calurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-78-1, 5749-67-7 | |

| Record name | Calurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbasalate calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBASPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J0P7720Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

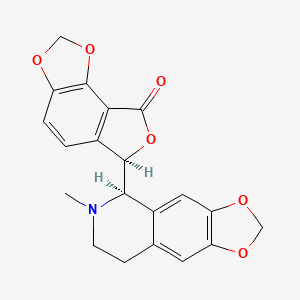

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)